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Compound of Interest

Compound Name: 2,2-Dimethyl-4-nitrobutanoic acid

CAS No.: 2167068-69-9

Cat. No.: B2649630

Get Quote

Focus: Dimethyl L-Aspartate vs. Dimethyl Iminodiacetate Content Type: Technical Comparison

Guide Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary
In drug development and metabolic profiling, the molecular formula C6H11NO4 (Exact Mass:

161.0688 Da) frequently presents an identification challenge. It corresponds to two distinct,

commercially significant diester isomers: Dimethyl L-Aspartate (DMA) and Dimethyl

Iminodiacetate (DMIDA).

While both compounds share identical molecular weights and similar polarity, they exhibit

distinct fragmentation behaviors under Collision-Induced Dissociation (CID). This guide

provides a definitive protocol for distinguishing these isomers using ESI-MS/MS, grounded in

the mechanistic differences between asymmetric succinimide ring closure (DMA) and

symmetric alpha-cleavage (DMIDA).
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Feature
Dimethyl L-Aspartate
(DMA)

Dimethyl Iminodiacetate
(DMIDA)

Structure Asymmetric amino acid diester
Symmetric secondary amine

diester

Connectivity

Key Reactivity
Prone to cyclization

(Aspartimide formation)

Prone to symmetric

-cleavage

Drug Relevance
Chiral building block,

excitotoxicity studies

Chelating agent synthesis,

linker chemistry

2.2 Fragmentation Logic (The "Why" behind the Spectra)
The core differentiator is the Aspartimide Effect.

DMA (Aspartate): Under collision energy, the protonated amine attacks the side-chain ester

carbonyl. This results in the neutral loss of methanol (32 Da) to form a stable, 5-membered

cyclic succinimide (aspartimide) cation.

DMIDA (Iminodiacetate): Lacks the structural geometry to form a stable 5-membered lactam.

Instead, it undergoes classic inductive cleavage at the C-C bond adjacent to the amine

(alpha-cleavage), resulting in the loss of a carbomethoxy radical or neutral formate species.

Experimental Protocol: LC-MS/MS Differentiation
Objective: Differentiate DMA and DMIDA in a mixed matrix.

3.1 Method Parameters
Ionization: Electrospray Ionization (ESI) Positive Mode.

Precursor Ion:

m/z.
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Collision Energy (CE): Stepped 15/30/45 eV (to capture both labile and backbone

fragments).

Column: C18 Reverse Phase (Polar-embedded preferred for retention of small polar

amines).

3.2 Diagnostic Ion Table

m/z (Fragment) Identity

Origin:
Dimethyl
Aspartate
(DMA)

Origin:
Dimethyl
Iminodiacetate
(DMIDA)

Specificity

162.1 Parent Ion Parent Ion None

130.1

Dominant (Base

Peak). Formation

of cyclic

aspartimide.

Weak/Absent.

Requires

unfavorable 6-

membered ring.

High for DMA

102.1

Secondary

fragment

(Immonium).

Dominant (Base

Peak).

Symmetric

-cleavage.

High for DMIDA

88.0 Low abundance.

Moderate. Loss

of both ester

tails.

Moderate

Visualization of Fragmentation Pathways[1]
The following diagrams illustrate the mechanistic divergence that allows for identification.

4.1 Dimethyl Aspartate: The Succinimide Pathway
DMA cyclizes to expel methanol. This is the "signature" reaction for aspartyl derivatives.
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(Amine attacks side-chain)
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Cyclic Aspartimide Ion
(Succinimide Ring)

m/z 130.1

Cyclization

Neutral Loss:
Methanol (32 Da)

Immonium Ion
m/z 88.0

- Ketene (42 Da)
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Caption: Dimethyl Aspartate fragmentation is driven by the formation of the stable m/z 130

aspartimide ring.

4.2 Dimethyl Iminodiacetate: The Alpha-Cleavage Pathway
DMIDA cannot easily cyclize. It breaks apart linearly.
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Dimethyl Iminodiacetate [M+H]+
m/z 162.1

Alpha-Cleavage Product
(N-Methylene cation)

m/z 102.1

Inductive Cleavage

Neutral Loss:
Methyl Formate (60 Da)

Secondary Amine Fragment
m/z 42.0

Further Degradation
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Caption: Dimethyl Iminodiacetate fragments via linear alpha-cleavage, yielding a dominant m/z

102 ion.

Comparative Summary & Decision Matrix
To determine which isomer is present in your sample, calculate the Intensity Ratio (

) of the fragment ions:

Ratio Value (

)
Interpretation Mechanistic Reason

Dimethyl Aspartate

Cyclization to m/z 130 is

energetically favored over

linear cleavage.

Dimethyl Iminodiacetate

Linear cleavage to m/z 102

dominates; cyclization is

sterically hindered.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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